molecular formula C13H14ClNO2 B2405585 (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride CAS No. 499977-24-1

(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride

Cat. No. B2405585
CAS RN: 499977-24-1
M. Wt: 251.71
InChI Key: VUJZYACELDPKDE-UTONKHPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 122745-09-9. It has a molecular weight of 251.71 . The compound is a solid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is (2R)-2-amino-3-(1-naphthyl)propanoic acid hydrochloride . The InChI code for this compound is 1S/C13H13NO2.ClH/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7,12H,8,14H2,(H,15,16);1H/t12-;/m1./s1 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere .

Scientific Research Applications

Fluorescence Derivatisation in Biochemical Analysis

(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride has been used for fluorescence derivatisation of amino acids. This derivatization process results in strongly fluorescent amino acid derivatives, useful for biological assays. These derivatives exhibit strong fluorescence in ethanol and water at physiological pH, with good quantum yields and emission wavelengths suitable for biochemical applications (Frade, Barros, Moura, & Gonçalves, 2007).

Synthesis of Pharmaceutical Compounds

This compound plays a role in the synthesis of various pharmaceutical compounds. For instance, it has been used in the synthesis of a key intermediate for Cinacalcet, a drug used for treating secondary hyperparathyroidism. The synthesis involves practical resolution to produce the optically pure enantiomer of the compound, demonstrating its significance in pharmaceutical manufacturing (Mathad et al., 2011).

Bioorganic Chemistry and Medicinal Applications

In bioorganic chemistry, this compound has been involved in studies exploring its potential in creating novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4] nonane-3,8-dione derivatives as anticonvulsant agents. This highlights its role in the development of new therapeutic agents for treating convulsions (Ghareb, Abdel Daim, El-Sayed, & Elgawish, 2017).

Safety and Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with this compound are H302-H315-H319-H335, which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338, which provide guidance on how to handle the compound safely .

properties

IUPAC Name

(3R)-3-amino-3-naphthalen-1-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2.ClH/c14-12(8-13(15)16)11-7-3-5-9-4-1-2-6-10(9)11;/h1-7,12H,8,14H2,(H,15,16);1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJZYACELDPKDE-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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